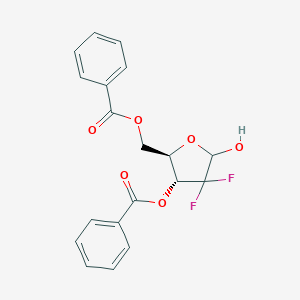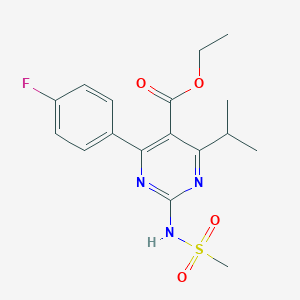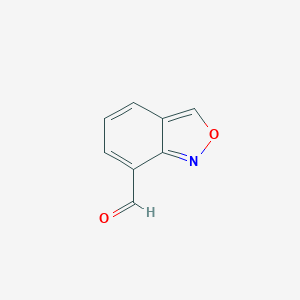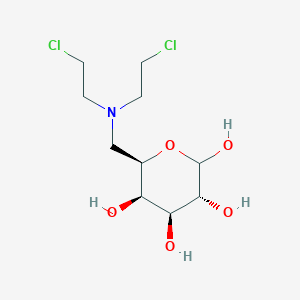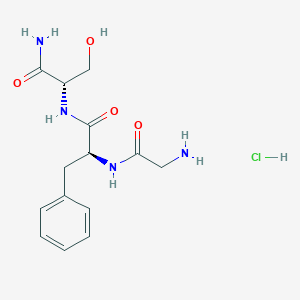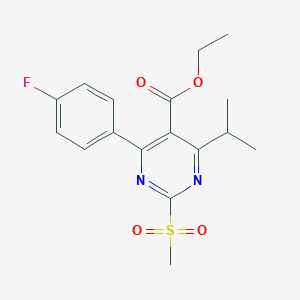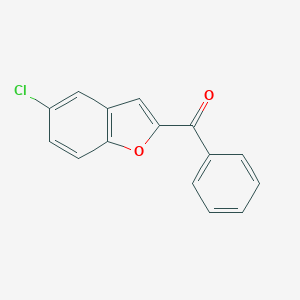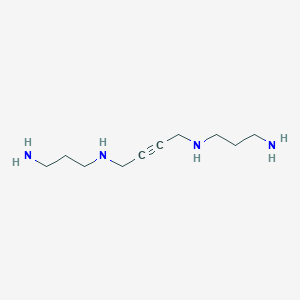
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)-, also known as BAPTA, is a chemical compound that has gained significant attention in scientific research due to its ability to chelate calcium ions. BAPTA is a highly specific calcium chelator that has been used in a variety of scientific applications, including biochemistry, physiology, and neuroscience. In
作用機序
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- works by binding to calcium ions, forming a stable complex that prevents the ions from participating in intracellular signaling processes. The chelation of calcium ions by 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been shown to inhibit a variety of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- is a highly specific calcium chelator, which means that it only binds to calcium ions and does not interfere with other intracellular signaling molecules.
生化学的および生理学的効果
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been shown to have a variety of biochemical and physiological effects. In neurons, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been used to block calcium-dependent neurotransmitter release, which has been shown to be important in synaptic plasticity and learning and memory. In muscle cells, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been used to inhibit muscle contraction, which has been shown to be important in muscle physiology and disease. 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has also been used to investigate the role of calcium in gene expression, and has been shown to inhibit calcium-dependent gene expression.
実験室実験の利点と制限
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has several advantages for lab experiments, including its high specificity for calcium ions, its ability to chelate calcium ions quickly and efficiently, and its solubility in water. However, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- also has some limitations, including its potential to interfere with other intracellular signaling molecules, its potential to disrupt cellular function, and the need for careful experimental design to ensure that the chelation of calcium ions by 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- is specific and does not interfere with other cellular processes.
将来の方向性
There are several future directions for the use of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- in scientific research. One potential application is the use of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- in the development of new therapies for diseases that involve calcium dysregulation, such as Alzheimer's disease, Parkinson's disease, and muscular dystrophy. Another potential application is the use of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- in the study of calcium-dependent signaling pathways in cancer cells, which could lead to the development of new cancer therapies. Additionally, 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- could be used in the development of new imaging techniques for the visualization of calcium signaling in living cells.
合成法
The synthesis of 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- involves the reaction of two moles of 3-aminopropylamine with one mole of 2-butynedioic acid. The reaction is carried out in anhydrous conditions, using a suitable solvent such as tetrahydrofuran or dimethylformamide. The reaction mixture is then refluxed for several hours, after which the product is purified using column chromatography. The final product is a white crystalline powder, which is highly soluble in water.
科学的研究の応用
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been extensively used in scientific research due to its ability to chelate calcium ions. Calcium is an important intracellular signaling molecule that plays a crucial role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. 2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- has been used to study the role of calcium in these processes, and to investigate the effects of calcium chelation on cellular function.
特性
CAS番号 |
110319-67-0 |
|---|---|
製品名 |
2-Butyne-1,4-diamine, N,N'-bis(3-aminopropyl)- |
分子式 |
C10H22N4 |
分子量 |
198.31 g/mol |
IUPAC名 |
N,N'-bis(3-aminopropyl)but-2-yne-1,4-diamine |
InChI |
InChI=1S/C10H22N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h13-14H,3-12H2 |
InChIキー |
IYYFYABLICSJTQ-UHFFFAOYSA-N |
SMILES |
C(CN)CNCC#CCNCCCN |
正規SMILES |
C(CN)CNCC#CCNCCCN |
同義語 |
6-spermyne |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



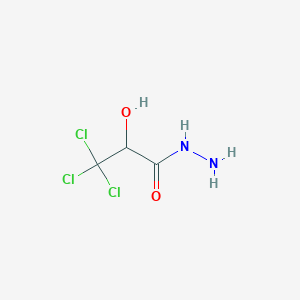
![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B21865.png)
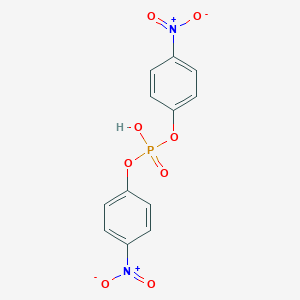
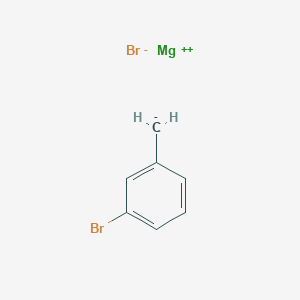
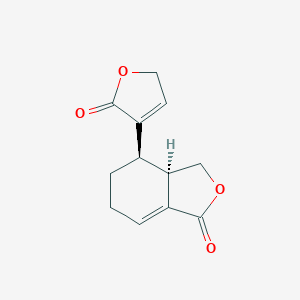
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)
